3-Bromoisonicotinamide
Overview
Description
3-Bromoisonicotinamide is a chemical compound with the CAS Number: 13958-99-1 . It has a molecular weight of 201.02 and its IUPAC name is 3-bromoisonicotinamide .
Molecular Structure Analysis
The Inchi Code for 3-Bromoisonicotinamide is1S/C6H5BrN2O/c7-5-3-9-2-1-4 (5)6 (8)10/h1-3H, (H2,8,10)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
3-Bromoisonicotinamide is a solid at room temperature . It should be stored in a dry room .Scientific Research Applications
Enzyme Catalysis
3-Bromoisonicotinamide (NBIN) is used in the study of enzyme catalysis. It is a moderate and mild halooxidant showing antimicrobial activity . It is non-hazardous, consumes little time, and is easy to isolate the final products when employed after oxidation .
Oxidation of Unsaturated Acids
NBIN has been used in the oxidative study of unsaturated acids . The unsaturated acid contains –COOH, a carboxylic functional group with a double bond, which plays an important role in several biochemical processes occurring in all cellular respiration .
Oxidation of Aliphatic Alcohols
Recently, NBIN has been used in the oxidative study of aliphatic alcohols . This is particularly useful in the absence of catalysts .
Oxidation of Lactic Acid
NBIN is known to be a versatile reagent as an oxidant used in kinetic studies, analytical and organic synthesis . It has been used in the kinetic study of the oxidation of Lactic acid in aqueous acetic acid medium .
Organic Synthesis
NBIN is referred to as positive halogen compounds and is known to be a versatile reagent in organic synthesis . It is low cost, easy to handle, has low toxicity, and is mild in nature with stability .
Oxidation of Amino Acids
NBIN has been used in the oxidative study of amino acids . This is particularly useful in the absence of catalysts .
Safety and Hazards
The compound has several hazard statements including H302-H315-H319-H332-H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Biochemical Pathways
3-Bromoisonicotinamide is a derivative of nicotinamide, a form of vitamin B3. Nicotinamide is a precursor to the redox cofactor nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules are collectively referred to as NAD(P)(H) and play crucial roles in numerous biochemical pathways, including those involved in energy metabolism and redox homeostasis .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .
properties
IUPAC Name |
3-bromopyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOHJFWLALWBBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450446 | |
Record name | 3-Bromoisonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoisonicotinamide | |
CAS RN |
13958-99-1 | |
Record name | 3-Bromo-4-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13958-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromoisonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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